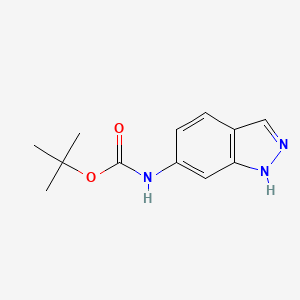

tert-Butyl 1H-indazol-6-ylcarbamate

Description

tert-Butyl 1H-indazol-6-ylcarbamate is a heterocyclic organic compound featuring an indazole core substituted with a tert-butyl carbamate group at the 6-position. Indazole derivatives are widely studied in medicinal chemistry due to their biological activities, including kinase inhibition and anticancer properties. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthesis and modulating pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name |

tert-butyl N-(1H-indazol-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-5-4-8-7-13-15-10(8)6-9/h4-7H,1-3H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYBCQYBRHDDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Reagents : 6-Aminoindazole, Boc₂O, base (e.g., triethylamine, DMAP), solvent (e.g., dichloromethane, ethyl acetate).

-

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane or ethyl acetate.

-

Temperature : 0°C to room temperature.

-

Time : 4–24 hours.

-

-

Mechanism : The amine group of 6-aminoindazole reacts with Boc₂O in the presence of a base to form the carbamate.

Example :

-

6-Aminoindazole (1.0 g, 7.6 mmol) was dissolved in dichloromethane (40 mL) with DMAP (5.0 mmol). Boc₂O (5.0 mmol) was added at 0°C, and the mixture stirred at room temperature for 15 hours. The crude product was purified via column chromatography (hexane/ethyl acetate) to yield tert-butyl 1H-indazol-6-ylcarbamate (62%).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 43%–94% | |

| Optimal Solvent | Dichloromethane | |

| Base Efficiency | DMAP > Triethylamine | |

| Purity (HPLC) | >95% |

Multi-Step Synthesis from Nitroindazole Precursors

For cases where 6-aminoindazole is unavailable, a nitro-to-amine reduction followed by Boc protection is employed. This method is advantageous for large-scale production.

Procedure

-

Nitro Reduction :

-

Boc Protection : As described in Section 1.

Example :

Key Data

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Nitro Reduction | 85% | Fe/NH₄Cl, ethanol/water | |

| Boc Protection | 68% | Boc₂O, DMAP, CH₂Cl₂ | |

| Overall Purity | 98% | Recrystallization (EtOAc) |

Alternative Alkylation-Protection Routes

Patents describe alkylation of indazole precursors followed by Boc protection, particularly for derivatives requiring regioselectivity.

Procedure

-

Alkylation : React indazole with alkyl halides (e.g., methyl iodide) under phase-transfer conditions.

-

Boc Protection : As in Section 1.

Example :

Key Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Boc Protection | Simple, single-step | Requires pure 6-aminoindazole | 43%–94% |

| Nitro Reduction | Accessible starting materials | Multi-step, longer timeline | 50%–70% |

| Alkylation-Protection | Regioselective for N1 protection | Harsh conditions (strong base) | 90%–97% |

Optimization Strategies

-

Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents like DMF.

-

Catalysis : DMAP accelerates Boc activation, reducing reaction time.

-

Purification : Column chromatography (hexane/EtOAc) achieves >95% purity, while recrystallization from ethyl acetate/hexane improves crystallinity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-indazol-6-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the indazole ring or the carbamate group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indazole-6-carboxylic acid derivatives .

Scientific Research Applications

tert-Butyl 1H-indazol-6-ylcarbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1H-indazol-6-ylcarbamate involves its interaction with specific molecular targets and pathways. The indazole ring can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs of tert-Butyl 1H-indazol-6-ylcarbamate, along with their similarity scores (calculated based on molecular descriptors and functional group alignment), are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Substituents |

|---|---|---|---|---|---|

| This compound (Target) | N/A | C₁₂H₁₅N₃O₂ | 233.27* | 1.00 | Carbamate at 6-position |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 756839-14-2 | C₁₂H₁₃IN₂O₂ | 344.15 | 0.94 | Iodo at 3-position |

| tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate | 1092961-10-8 | C₁₂H₁₄N₂O₃ | 234.25 | 0.85 | Hydroxyl at 6-position |

| tert-Butyl 6-hydroxyindoline-1-carboxylate | 957204-30-7 | C₁₃H₁₇NO₃ | 235.28 | 0.78 | Indoline core, hydroxyl at 6-position |

*Molecular weight calculated based on standard formula.

Key Observations:

- Iodo-Substituted Analog (0.94 Similarity): The introduction of iodine at the 3-position minimally disrupts the core indazole-carbamate structure, preserving similarity. However, the heavy atom increases molecular weight (344.15 vs. 233.27) and may reduce solubility due to higher hydrophobicity .

- This modification is critical for targeting polar binding pockets in enzymes .

- Indoline Derivative (0.78 Similarity): Saturation of the indazole ring to indoline alters aromaticity and planar geometry, which may affect binding to flat enzymatic active sites. The hydroxyl group further differentiates its reactivity and solubility profile .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 3-Iodo Analog | 6-Hydroxy Analog | Indoline Derivative |

|---|---|---|---|---|

| Hydrogen Bond Donors | 1 | 1 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 | 4 |

| LogP (Estimated) | 2.5 | 3.2 | 1.8 | 1.6 |

| Water Solubility | Low | Very Low | Moderate | High |

- LogP Trends: The tert-butyl carbamate group in the target compound contributes to moderate hydrophobicity (LogP ~2.5). The iodo analog’s higher LogP (3.2) may limit bioavailability, while the hydroxyl and indoline derivatives exhibit improved solubility .

- Hydrogen-Bonding Capacity: The hydroxyl-substituted analog and indoline derivative have increased hydrogen-bond donors/acceptors, favoring interactions with hydrophilic biological targets.

Biological Activity

Tert-butyl 1H-indazol-6-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an indazole core, which is known for its biological relevance. The carbamate functional group enhances its solubility and reactivity, making it a suitable candidate for various biological investigations.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation. For instance, studies have reported that similar indazole derivatives can inhibit phosphoinositide 3-kinase (PI3K) pathways, leading to reduced tumor growth .

- Apoptosis Induction : Experimental data suggest that the compound can induce apoptosis in cancer cells, promoting programmed cell death. This effect is often mediated through the activation of caspases and other apoptotic pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity :

- Inhibition of Bacterial Growth : Preliminary studies have shown that the compound exhibits antibacterial effects against various strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

- Fungal Inhibition : The compound has demonstrated antifungal activity in vitro, making it a potential candidate for developing new antifungal agents.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as a non-covalent inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission and other physiological processes .

- Targeting Signaling Pathways : By inhibiting key signaling pathways, the compound can alter cellular responses, leading to reduced proliferation and increased apoptosis in cancerous cells.

Case Studies

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined through MTT assays.

- Antimicrobial Efficacy Testing : In a study assessing its antimicrobial properties, this compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a dose-dependent inhibition of growth with minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate | Bromine substitution | Anticancer, antimicrobial |

| Tert-butyl N-(4-fluoro-1H-indazol-6-yl)carbamate | Fluorine substitution | Anticancer, selective enzyme inhibition |

| Tert-butyl N-(4-chloro-1H-indazol-6-yl)carbamate | Chlorine substitution | Anticancer, potential neuroprotective |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing tert-Butyl 1H-indazol-6-ylcarbamate derivatives, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with an indazole scaffold. Key steps include:

- Boc Protection : Reacting the amine group of 1H-indazol-6-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (Na₂CO₃) .

- Purification : Use column chromatography with gradients of dichloromethane/methanol (30:1) to isolate the product. Yield optimization requires precise stoichiometric ratios (e.g., 1.05 equiv of Boc₂O per amine) and temperature control (e.g., 80°C for condensation reactions) .

- Data Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | High solubility |

| Temperature | 80°C | Accelerates coupling |

| Boc₂O Equiv | 1.05 | Minimizes side products |

Q. How can NMR and IR spectroscopy be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include tert-butyl protons at δ 1.38 ppm (singlet, 9H) and indazole NH signals between δ 6.6–7.0 ppm. Confirm regiochemistry via coupling patterns (e.g., NH doublet at δ 6.94 ppm with J = 7.9 Hz) .

- IR : Look for carbamate C=O stretch at ~1684 cm⁻¹ and N-H stretches at ~3361 cm⁻¹ .

Q. What solvents are suitable for recrystallizing this compound, and how does solubility affect reaction design?

- Methodological Answer :

- High solubility in DMSO and DMF facilitates homogeneous reactions, while poor solubility in water aids precipitation during workup. Recrystallization from ethyl acetate/hexane mixtures improves purity .

Advanced Research Questions

Q. How can factorial design be applied to optimize multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Variable Selection : Prioritize factors like temperature, solvent polarity, and catalyst loading.

- Design Matrix : Use a 2³ factorial design to test interactions. For example:

| Run | Temp (°C) | Solvent | Catalyst (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | 70 | DMF | 1.0 | 65 |

| 2 | 80 | DMF | 1.2 | 82 |

- Analysis : Apply ANOVA to identify significant factors. Higher temperature (80°C) and excess Boc₂O (1.2 equiv) often improve yields .

Q. What computational strategies can predict reaction pathways for this compound synthesis, and how do they integrate with experimental validation?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic attack on Boc₂O).

- Feedback Loop : Compare computed activation energies with experimental kinetic data. Adjust reaction conditions (e.g., solvent dielectric constant) to match predictions .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NH peaks in NMR) for this compound analogs?

- Methodological Answer :

- Comparative Analysis : Cross-validate with analogs (e.g., tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate) to distinguish regioisomers.

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous protons. For example, HMBC correlations between NH and adjacent carbons confirm connectivity .

Q. What methodologies ensure enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.

- Stereochemical Analysis : Measure optical rotation ([α]D) and compare with literature values (e.g., +39.7 for (R)-isomers vs. -36.8 for (S)-isomers) .

Methodological Considerations for Data Contradictions

- Hypothesis Testing : Formulate competing hypotheses (e.g., Boc group migration vs. side reactions) and design control experiments (e.g., monitoring reaction intermediates via LC-MS) .

- Statistical Validation : Use t-tests to assess significance of yield variations between synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.